An In-depth Technical Guide to (E)-O-Demethylroxithromycin: Structure, Properties, and Biological Activity
An In-depth Technical Guide to (E)-O-Demethylroxithromycin: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (E)-O-Demethylroxithromycin, a primary active metabolite of the macrolide antibiotic roxithromycin. This document details its chemical structure, physicochemical properties, and biological activity, with a focus on its antibacterial efficacy. Experimental protocols for key biological assays are provided, alongside visualizations of metabolic pathways and experimental workflows to support further research and development.
Chemical Structure and Identification
(E)-O-Demethylroxithromycin is a major metabolite of roxithromycin formed through O-demethylation, a significant biotransformation pathway in humans.[1][2] This modification occurs on the cladinose sugar moiety of the parent molecule. The resulting structure retains the 14-membered lactone ring characteristic of macrolides, which is crucial for its antibacterial activity. In various metabolic studies, this compound has been identified as metabolite M4.[1]
Chemical Structure of (E)-O-Demethylroxithromycin:
Caption: Simplified molecular structure of (E)-O-Demethylroxithromycin.
Physicochemical Properties
The physicochemical properties of (E)-O-Demethylroxithromycin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The removal of a methyl group slightly alters its polarity and molecular weight compared to the parent compound, roxithromycin.
| Property | Value | Reference |
| Molecular Formula | C40H74N2O15 | |
| Molecular Weight | 823.03 g/mol | |
| Appearance | White to off-white crystalline powder (inferred from Roxithromycin) | |
| Solubility | Soluble in chloroform (inferred from similar compounds) |
Biological Activity and Properties
(E)-O-Demethylroxithromycin is an active metabolite that retains significant antibacterial properties.[2] Its mechanism of action is consistent with that of other macrolide antibiotics, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
In Vitro Antibacterial Activity
Studies have shown that the in vitro antibacterial activity of (E)-O-Demethylroxithromycin is comparable to that of its parent drug, roxithromycin. Specifically, its Minimum Inhibitory Concentration (MIC) against susceptible bacterial strains remains largely unchanged. However, its Minimum Bactericidal Concentration (MBC) against certain bacilli has been observed to be reduced.
| Compound | MIC (Minimum Inhibitory Concentration) | MBC (Minimum Bactericidal Concentration) |
| Roxithromycin | Varies by organism | Varies by organism |
| (E)-O-Demethylroxithromycin | Similar to Roxithromycin | Reduced against bacilli compared to Roxithromycin |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methodologies for determining the MIC of antimicrobial agents.
Objective: To determine the lowest concentration of (E)-O-Demethylroxithromycin that inhibits the visible growth of a microorganism.
Materials:
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(E)-O-Demethylroxithromycin
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Sterile 96-well microtiter plates
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Appropriate bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Spectrophotometer
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Sterile saline or phosphate-buffered saline (PBS)
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Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
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Preparation of Antimicrobial Stock Solution: Prepare a stock solution of (E)-O-Demethylroxithromycin in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the desired starting concentration.
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Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the antimicrobial solution in CAMHB to achieve a range of concentrations.
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Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
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Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antimicrobial) and a sterility control well (no bacteria).
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Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
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Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of (E)-O-Demethylroxithromycin that results in a ≥99.9% reduction in the initial bacterial inoculum.
Procedure:
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Following the determination of the MIC, subculture an aliquot (e.g., 10 µL) from each well that showed no visible growth onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
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Incubate the agar plates at 35-37°C for 18-24 hours.
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The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum surviving.
Visualizations
Metabolic Pathway of Roxithromycin to (E)-O-Demethylroxithromycin
This diagram illustrates the biotransformation of roxithromycin in the human body.
Caption: Metabolic conversion of Roxithromycin.
Experimental Workflow for In Vitro Antibacterial Activity Testing
This workflow outlines the sequential steps for evaluating the antibacterial efficacy of (E)-O-Demethylroxithromycin.
Caption: Workflow for antibacterial susceptibility testing.
Logical Relationship for Biological Evaluation of a Novel Antibiotic Metabolite
This diagram presents a logical framework for the comprehensive biological assessment of a new antibiotic metabolite like (E)-O-Demethylroxithromycin.
Caption: Framework for evaluating a new antibiotic metabolite.
